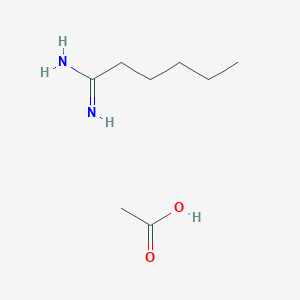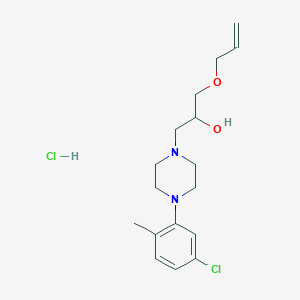
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound featuring unique structural elements, including an allyloxy group, a chloro-methyl substituted phenyl ring, and a piperazine moiety. This compound is of significant interest in both chemical and pharmaceutical research due to its potential biological activities and synthetic versatility.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves multiple steps. Here's an outline of a general synthetic route:
Preparation of Starting Materials: : Starting with the synthesis of the piperazine derivative, which can be prepared by reacting 5-chloro-2-methylaniline with 1-chloropropane-2-ol in the presence of a suitable base such as sodium hydroxide.
Formation of Allyloxy Intermediate: : The allyloxy moiety can be introduced by reacting allyl alcohol with an appropriate halide in the presence of a base.
Coupling Reaction: : The key coupling step involves reacting the piperazine derivative with the allyloxy intermediate under controlled conditions, often in the presence of a catalyst such as palladium on carbon (Pd/C) in an inert atmosphere.
Hydrochloride Formation: : The final step involves the treatment of the resultant compound with hydrochloric acid to form the hydrochloride salt, enhancing the compound's stability and solubility.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by adjusting reaction parameters, using continuous flow reactors, and employing automation to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often used for purification.
化学反应分析
Types of Reactions: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can undergo various chemical reactions:
Oxidation: : The compound can be oxidized at the allyloxy group, forming aldehydes or acids depending on the reaction conditions.
Reduction: : Reduction can occur at the phenyl ring or piperazine moiety, often resulting in the formation of more saturated derivatives.
Substitution: : The chloro group on the phenyl ring allows for nucleophilic substitution reactions, where different nucleophiles can replace the chlorine atom.
Oxidizing Agents: : Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: : Sodium borohydride (NaBH4), lithium aluminium hydride (LiAlH4)
Nucleophiles for Substitution: : Sodium methoxide (NaOMe), ammonia (NH3)
Major Products: The major products depend on the type of reaction. For example:
Oxidation: : Allyloxy group converts to allyl aldehyde or acid.
Reduction: : Phenyl ring or piperazine may form saturated derivatives.
Substitution: : The formation of different substituted phenyl derivatives.
科学研究应用
1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride finds applications in various fields:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential bioactivity, including binding to specific receptors or enzymes.
Medicine: : Explored for its therapeutic potential, particularly in the development of new drugs.
Industry: : Utilized in the development of specialty chemicals and advanced materials.
作用机制
The exact mechanism of action depends on the specific application. it generally involves:
Molecular Targets: : May interact with cellular receptors, enzymes, or nucleic acids.
Pathways: : Can modulate various biochemical pathways, potentially leading to therapeutic effects such as anti-inflammatory or anti-cancer activity.
相似化合物的比较
Similar Compounds: 1-(Allyloxy)-3-(4-(5-chloro-2-methylphenyl)piperazin-1-yl)propan-2-ol hydrochloride can be compared with compounds such as:
1-(2-Chlorophenyl)piperazine (mCPP): : Another piperazine derivative with psychoactive properties.
Allyloxybenzene: : Contains the allyloxy functional group but lacks the piperazine and chloro-phenyl components.
Uniqueness: this compound is unique due to the combination of its functional groups, which impart distinct chemical and biological properties, making it a valuable compound for research and development.
属性
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-prop-2-enoxypropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O2.ClH/c1-3-10-22-13-16(21)12-19-6-8-20(9-7-19)17-11-15(18)5-4-14(17)2;/h3-5,11,16,21H,1,6-10,12-13H2,2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDVBAHLLILFCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)CC(COCC=C)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(oxolan-2-yl)methyl]-3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2786553.png)
![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(prop-2-yn-1-yl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2786557.png)
![4-ethyl-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide](/img/structure/B2786558.png)
![4-benzyl-3-{[(2-methylphenyl)methyl]sulfanyl}-4H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2786560.png)
![3-[(2,4-Dimethylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2786561.png)
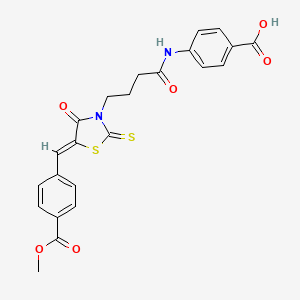
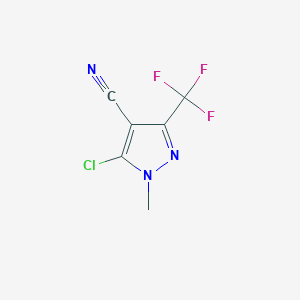
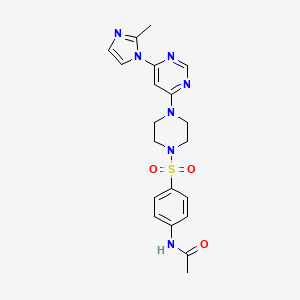
![3-[3-(2-Fluorophenyl)-1,2-oxazol-4-yl]propanoic acid](/img/structure/B2786569.png)
![4-chloro-N-(4-chlorophenyl)-N-[(2,3-diphenyl-1,2-oxazolidin-5-yl)methyl]benzenesulfonamide](/img/structure/B2786570.png)
methanone](/img/structure/B2786571.png)
![5-methyl-3-phenyl-9-propyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2786572.png)

